8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Overview
Description
“8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H11IN2O . It is part of the imidazopyridine class of compounds, which are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported in various studies . These compounds can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of “8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine” consists of a benzyl group attached to the 8th position of an imidazo[1,2-a]pyridine ring via an oxygen atom, and an iodine atom attached to the 3rd position .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives, including “8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine”, can undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
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Pharmacological Potential
- Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They are known to play a crucial role in numerous disease conditions .
- The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
- Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
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Antituberculosis Agents
- Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- The World Health Organization has taken the initiative to develop new TB drugs .
- The last decade has been identified as a renaissance era of TB drug discovery research .
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Antifungal Activities
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Antithrombotic, Anti-inflammatory, Antiproliferative, and Herbicidal Agents
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Antiviral Agents
- Azoloazines, which are similar to imidazo[1,2-a]pyridine, are currently of great practical importance .
- Non-natural nucleosides like abacavir, famciclovir, remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .
- Nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines, a new family of antiviral compounds has been found .
- The medication Triazavirin showed a broad spectrum of antiviral action and high efficacy .
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Construction of Important Heterocyclic Structures
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Synthesis of Benzimidazole Derivatives
- Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances .
- More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
- Numerous compounds containing benzimidazole scaffold which are isosteres of the nitrogenous bases of nucleic acids are known .
- Some of the most important drugs containing the benzimidazole structural element are shown in the reference .
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Halogen Exchange Reactions
Future Directions
Imidazo[1,2-a]pyridine derivatives, including “8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine”, have been recognized as important scaffolds in medicinal chemistry due to their wide range of applications . Therefore, future research may focus on exploring their potential uses in drug discovery and development .
properties
IUPAC Name |
3-iodo-8-phenylmethoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJCFRKLPAJOHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722982 | |
Record name | 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine | |
CAS RN |
885276-38-0 | |
Record name | 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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